MCPD dioleate
Description
Historical Context and Discovery
rac 1,2-Dioleoyl-3-chloropropanediol belongs to the family of 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters, which emerged as contaminants of concern in the early 2000s. The discovery of 3-MCPD esters in refined vegetable oils followed advancements in analytical techniques that enabled the detection of chlorinated compounds in lipid matrices. Initially identified in acid-hydrolyzed vegetable proteins (acid-HVPs) used in soy sauces, the compound gained attention due to its widespread presence in thermally processed foods. The specific synthesis and characterization of rac 1,2-Dioleoyl-3-chloropropanediol were driven by the need for stable isotope-labeled standards to quantify 3-MCPD esters in food products. Its racemic structure—a mixture of both enantiomers—reflects the non-stereoselective formation pathways during food processing.
Classification as a 3-MCPD Fatty Acid Ester
rac 1,2-Dioleoyl-3-chloropropanediol is a diester derivative of 3-MCPD, where two oleic acid molecules (C18:1 cis-9) are esterified to the glycerol backbone at the 1- and 2-positions, with a chlorine atom at the 3-position. Its molecular formula is C₃₉H₇₁ClO₄, with a molecular weight of 639.43 g/mol. Structurally, it falls under the category of chloropropanol esters, which are classified as process-induced contaminants due to their formation during high-temperature food refining. The compound’s hydrophobicity, attributed to the long-chain oleate groups, complicates its detection in aqueous systems and necessitates specialized extraction protocols.
Significance in Food Chemistry and Contaminant Research
The compound’s significance lies in its role as a marker for 3-MCPD ester contamination in edible oils and fat-rich processed foods. Studies have detected 3-MCPD diesters, including rac 1,2-Dioleoyl-3-chloropropanediol, in refined palm oil, margarine, and baked goods at concentrations up to 3.4 μg/g. Its formation is linked to the deodorization step of oil refining, where temperatures exceeding 200°C facilitate the reaction between chloride ions and acylglycerols. Research has shown that mono- and diacylglycerols in crude oils serve as precursors, with chloride catalysts like NaCl or MgCl₂ accelerating esterification. The compound’s stability under physiological conditions raises concerns about its hydrolysis into free 3-MCPD—a Group 2B carcinogen—during digestion.
Regulatory Perspectives and Global Concerns
Global regulatory agencies have established limits for 3-MCPD esters in food products. The European Food Safety Authority (EFSA) set a provisional maximum tolerable daily intake (PMTDI) of 2 μg/kg body weight for free 3-MCPD, extrapolated to its esterified forms. In the European Union, refined oils and infant formulas are monitored for 3-MCPD diester levels, with reported mean concentrations in margarine ranging from 0.5 to 10.5 mg/kg. The Hong Kong Centre for Food Safety identified biscuits and fats/oils as major dietary sources, contributing up to 26% of total exposure. Despite these measures, regulatory gaps persist in regions like East Africa, where 3-MCPD ester limits remain undefined, posing risks for unprotected populations.
Table 1: Occurrence of rac 1,2-Dioleoyl-3-chloropropanediol in Select Food Categories
Structure
2D Structure
Properties
Molecular Formula |
C39H71ClO4 |
|---|---|
Molecular Weight |
639.4 g/mol |
IUPAC Name |
[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18- |
InChI Key |
BLQSPZHGZHJLGB-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
rac 1,2-Dioleoyl-3-chloropropanediol can be synthesized through the esterification of 3-chloropropane-1,2-diol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 3-chloropropane-1,2-diol dioleate involves the use of large-scale esterification reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
rac 1,2-Dioleoyl-3-chloropropanediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the chloropropanol moiety to other functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
rac 1,2-Dioleoyl-3-chloropropanediol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chloropropanols and their derivatives.
Biology: The compound is studied for its potential toxicological effects and its impact on biological systems.
Medicine: Research is conducted to understand its role as a contaminant in food and its potential health risks.
Industry: It is used in the development of food processing techniques to minimize the formation of chloropropanols.
Mechanism of Action
The mechanism of action of 3-chloropropane-1,2-diol dioleate involves its interaction with biological molecules. The compound can form adducts with proteins and DNA, leading to potential toxic effects. The molecular targets and pathways involved include:
Protein Adduct Formation: The compound can react with amino acids in proteins, leading to the formation of adducts that can disrupt protein function.
DNA Interaction: It can also interact with DNA, potentially causing mutations and other genetic damage.
Comparison with Similar Compounds
rac-1,2-Dilinoleoyl-3-chloropropanediol (CAS 74875-96-0)
- Structure: Contains two linoleoyl (cis-9,12-octadecadienoyl) chains instead of oleoyl.
- Molecular Formula : C₃₉H₆₇ClO₄ ; Molecular Weight : 635.40 g/mol .
- Key Differences: Unsaturation: Linoleoyl chains have two double bonds (vs. one in oleoyl), increasing fluidity and oxidation susceptibility. Physical State: Typically an oil (vs. liquid for dioleoyl), likely due to higher unsaturation . Applications: Used in food science to study lipid oxidation and as a reference standard for 3-MCPD esters in oils .
| Property | rac 1,2-Dioleoyl-3-chloropropanediol | rac-1,2-Dilinoleoyl-3-chloropropanediol |
|---|---|---|
| Acyl Chains | Oleoyl (18:1) | Linoleoyl (18:2) |
| Molecular Weight | 639.43 g/mol | 635.40 g/mol |
| Physical State | Liquid | Oil |
| Applications | Membrane dynamics, biochemistry | Food safety, oxidation studies |
1-Stearoyl-3-chloropropanediol
- Structure : Features a fully saturated stearoyl (C18:0) chain.
- Detection Sensitivity : Lower limit of detection (LOD: 2.55 µg/mL) compared to dioleoyl (LOD: 3.43 µg/mL) in HPLC methods, possibly due to improved derivatization efficiency .
- Physical Properties : Likely solid at room temperature due to saturated chains, contrasting with the liquid state of unsaturated analogs.
rac-1,2-Dioctanoyl-3-chloropropanediol (CAS 95610-54-1)
- Structure: Short-chain octanoyl (C8:0) esters.
- Molecular Formula : C₁₉H₃₅ClO₄ ; Molecular Weight : 362.93 g/mol .
- Key Differences: Solubility: Higher aqueous solubility due to shorter chains. Applications: Potential use in surfactant studies, as shorter-chain analogs of quaternary ammonium compounds exhibit lower critical micelle concentrations (CMCs) .
Isotopologues and Deuterated Derivatives
- Examples : rac 1,2-Dioleoyl-3-chloropropanediol-d5 (CAS 1246833-00-0) , rac-1,2-Bis-palmitoyl-3-chloropropanediol-¹³C₅ .
- Purpose : Serve as internal standards in GC-MS and LC-MS for quantifying 3-MCPD esters in food matrices .
- Key Feature : Isotopic labeling (e.g., ¹³C, deuterium) ensures minimal interference with natural analytes during detection .
Analytical and Practical Considerations
- Detection Methods: Dioleoyl and dilinoleoyl derivatives are used as HPLC and GC-MS standards, with detection limits influenced by chain length and saturation . Deuterated versions improve accuracy in complex matrices like fish oils .
- Storage: Dioleoyl requires freezer storage (-20°C) , while dilinoleoyl is stable at 4°C , reflecting differences in oxidation stability.
- Synthesis : High-purity (>95%) compounds are commercially available, indicating robust synthetic protocols .
Q & A
Q. What is the synthetic pathway for rac 1,2-Dioleoyl-3-chloropropanediol, and how does isotopic labeling (e.g., deuterium) enhance its utility in experimental studies?
The synthesis involves esterification of oleic acid with 3-chloropropanediol, followed by isotopic labeling (e.g., deuterium at specific positions) to enable precise tracking in metabolic pathways. Enzymatic or chemical catalysts (e.g., lipases) are used to optimize ester bond formation. The deuterated form (rac-1,2-Dioleoyl-3-chloropropanediol-d5) allows for high-sensitivity detection via mass spectrometry (MS) or nuclear magnetic resonance (NMR), critical for quantifying lipid metabolites in complex matrices like food or biological systems .
Q. What analytical methods are recommended for quantifying rac 1,2-Dioleoyl-3-chloropropanediol in lipid-rich matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., OLOL-d5) is the gold standard. Key parameters include:
Q. How does rac 1,2-Dioleoyl-3-chloropropanediol function as a substrate in lipid metabolism studies?
This compound mimics endogenous diacylglycerols (DAGs), serving as a substrate for lipases and phospholipases. Its chlorinated headgroup alters hydrolysis kinetics, enabling researchers to study enzyme specificity. For example, pancreatic lipase activity can be measured via release of chloropropanediol, tracked using isotopic labeling .
Advanced Research Questions
Q. What experimental strategies address stereochemical biases when using the rac mixture in lipid-protein interaction studies?
The rac mixture contains equal enantiomers, which may exhibit differential binding to proteins (e.g., lipid transporters or receptors). To isolate stereochemical effects:
Q. How can researchers resolve contradictions in reported toxicity data for chloropropanediol esters?
Discrepancies arise from matrix effects (e.g., food vs. cell culture) and analytical variability. Mitigation strategies include:
- Standardized sample prep : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with deuterated surrogates to correct recovery losses.
- Toxicogenomic profiling : Assess gene expression (e.g., CYP450 isoforms) in in vitro models to distinguish direct toxicity from metabolic byproducts.
- Inter-lab validation : Harmonize protocols via ring trials, as seen in EU food safety frameworks .
Q. What experimental designs optimize the study of rac 1,2-Dioleoyl-3-chloropropanediol’s impact on membrane dynamics?
- Langmuir trough assays : Measure changes in lipid monolayer surface pressure to assess chloropropanediol’s integration into bilayers.
- Fluorescence anisotropy : Use diphenylhexatriene (DPH) probes to quantify membrane fluidity alterations.
- Cryo-EM : Resolve structural perturbations in synthetic vesicles doped with the compound at varying molar ratios (e.g., 0.1–5 mol%) .
Q. How do researchers validate the stability of rac 1,2-Dioleoyl-3-chloropropanediol under experimental conditions?
- Accelerated degradation studies : Expose the compound to oxidative stress (H₂O₂/UV) or elevated temperatures (40–60°C) and monitor degradation via LC-MS.
- Kinetic modeling : Calculate half-lives using Arrhenius equations to predict shelf-life.
- NMR stability assays : Track chemical shift changes in deuterated chloroform to detect hydrolysis or isomerization .
Methodological Challenges and Solutions
Q. What are the pitfalls in synthesizing high-purity rac 1,2-Dioleoyl-3-chloropropanediol, and how are they addressed?
Common issues include:
- Esterification inefficiency : Optimize reaction stoichiometry (2:1 oleic acid to 3-chloropropanediol) and use molecular sieves to remove water.
- Isotopic dilution : Ensure >98% deuterium enrichment via repeated purification (e.g., silica gel chromatography).
- Byproduct formation : Monitor via thin-layer chromatography (TLC; Rf = 0.5 in hexane:ethyl acetate, 9:1) and discard batches with >5% impurities .
Q. How can factorial design improve experiments exploring chloropropanediol’s role in lipid oxidation?
A 2³ factorial design evaluates three factors (e.g., temperature, pH, lipid concentration) at two levels (high/low). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
